8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Rp-8-bromo-Cyclic AMPS (Rp-8-bromo-cAMPS) is a cell-permeable cAMP analog that combines an exocyclic sulfur substitution in the equatorial position of the cyclophosphate ring with a bromine substitution in the adenine base of cAMP. It acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases. Rp-8-bromo-cAMPS more effectively antagonizes cAMP-dependent activation of purified PKA type I from rabbit muscle than PKA type II from bovine heart.
Brand Name:
Vulcanchem
CAS No.:
925456-59-3
VCID:
VC0163120
InChI:
InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1
SMILES:
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+]
Molecular Formula:
C10H10BrN5NaO5PS
Molecular Weight:
446.1
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
CAS No.: 925456-59-3
Cat. No.: VC0163120
Molecular Formula: C10H10BrN5NaO5PS
Molecular Weight: 446.1
* For research use only. Not for human or veterinary use.
Specification
| Description | Rp-8-bromo-Cyclic AMPS (Rp-8-bromo-cAMPS) is a cell-permeable cAMP analog that combines an exocyclic sulfur substitution in the equatorial position of the cyclophosphate ring with a bromine substitution in the adenine base of cAMP. It acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases. Rp-8-bromo-cAMPS more effectively antagonizes cAMP-dependent activation of purified PKA type I from rabbit muscle than PKA type II from bovine heart. |
|---|---|
| CAS No. | 925456-59-3 |
| Molecular Formula | C10H10BrN5NaO5PS |
| Molecular Weight | 446.1 |
| IUPAC Name | sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
| Standard InChI | InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 |
| Standard InChI Key | SKJLJCVVXRNYGJ-FBGJTXKBSA-M |
| SMILES | C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] |
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